molecular formula C15H17FN2O5S2 B2690767 Ethyl 2-(2-(2-(4-fluorophenoxy)ethylsulfonamido)thiazol-4-yl)acetate CAS No. 1351661-20-5

Ethyl 2-(2-(2-(4-fluorophenoxy)ethylsulfonamido)thiazol-4-yl)acetate

Cat. No. B2690767
M. Wt: 388.43
InChI Key: LCELJSIRBKXVDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of Ethyl 2-(2-(2-(4-fluorophenoxy)ethylsulfonamido)thiazol-4-yl)acetate is characterized by a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

Ethyl 2-(2-(2-(4-fluorophenoxy)ethylsulfonamido)thiazol-4-yl)acetate is a powder . Its physical and chemical properties, such as solubility and stability, are not specified in the search results.

Scientific Research Applications

Antimicrobial and Anti-inflammatory Properties

Research has shown that thiazole derivatives, including structures similar to Ethyl 2-(2-(2-(4-fluorophenoxy)ethylsulfonamido)thiazol-4-yl)acetate, exhibit significant antimicrobial and anti-inflammatory properties. For instance, studies have synthesized various thiazole compounds that demonstrated antimicrobial activity against bacterial and fungal strains, including Escherichia coli, Xanthomonas citri, Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008). Furthermore, another study developed thiazole compounds that were assessed for their anti-inflammatory activity, showing potential as anti-inflammatory and antimicrobial agents (Karabasanagouda et al., 2008).

Glutaminase Inhibition for Cancer Therapy

Ethyl 2-(2-(2-(4-fluorophenoxy)ethylsulfonamido)thiazol-4-yl)acetate shares structural similarities with compounds that have been explored for their potential in cancer therapy. Notably, derivatives related to this compound have been synthesized and evaluated as inhibitors of glutaminase, a critical enzyme for cancer cell metabolism. For example, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which exhibit structural similarities, were identified as potent glutaminase inhibitors, demonstrating efficacy in attenuating the growth of cancer cells in vitro and in mouse models (Shukla et al., 2012).

Synthesis and Structural Analysis

The synthesis and structural elucidation of related compounds have provided insights into their potential applications. For instance, the synthesis of 2-(4-fluorophenoxy) acetic acid, a related compound, involved refluxing 4-fluoro-phenol with ethyl chloroacetate. Its crystal structure was determined, offering valuable information for further research and development of related compounds for various applications, including pharmaceuticals and materials science (Prabhuswamy et al., 2021).

Enzyme Inhibition for Diabetes Management

Compounds structurally akin to Ethyl 2-(2-(2-(4-fluorophenoxy)ethylsulfonamido)thiazol-4-yl)acetate have been synthesized and evaluated for their enzyme inhibition properties, particularly targeting enzymes like α-glucosidase and β-glucosidase. These enzymes are crucial in carbohydrate metabolism, and their inhibition is a strategy for managing diabetes. A study reported that novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates showed significant inhibition against these enzymes, suggesting their potential in diabetes management (Babar et al., 2017).

Catalytic Applications

The versatility of thiazole derivatives extends to their use in catalysis. For example, molybdenum(VI) complexes with thiazole-hydrazone ligands encapsulated in zeolite Y have been developed as efficient and reusable catalysts for the oxidation of primary alcohols and hydrocarbons. This highlights the potential of compounds like Ethyl 2-(2-(2-(4-fluorophenoxy)ethylsulfonamido)thiazol-4-yl)acetate in catalytic applications, offering a pathway for sustainable chemical processes (Ghorbanloo & Alamooti, 2017).

properties

IUPAC Name

ethyl 2-[2-[2-(4-fluorophenoxy)ethylsulfonylamino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O5S2/c1-2-22-14(19)9-12-10-24-15(17-12)18-25(20,21)8-7-23-13-5-3-11(16)4-6-13/h3-6,10H,2,7-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCELJSIRBKXVDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NS(=O)(=O)CCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-(2-(4-fluorophenoxy)ethylsulfonamido)thiazol-4-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.